1-Cycloheptylpyrrolidin-3-amine
Overview
Description
1-Cycloheptylpyrrolidin-3-amine is a compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. Pyrrolidines are known for their versatility and significant biological activities, making them valuable in medicinal chemistry and drug discovery
Preparation Methods
The synthesis of 1-Cycloheptylpyrrolidin-3-amine can be achieved through various synthetic routes. One common method involves the reaction of cycloheptanone with pyrrolidine in the presence of a reducing agent. This process typically requires specific reaction conditions, such as controlled temperature and pressure, to ensure the desired product is obtained . Industrial production methods may involve the use of more scalable and cost-effective approaches, such as multicomponent reactions or catalytic processes, to produce the compound in larger quantities .
Chemical Reactions Analysis
1-Cycloheptylpyrrolidin-3-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions with alkyl halides or acyl halides to form various substituted derivatives
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Cycloheptylpyrrolidin-3-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Cycloheptylpyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neurological functions and potentially providing therapeutic benefits for certain disorders .
Comparison with Similar Compounds
1-Cycloheptylpyrrolidin-3-amine can be compared with other similar compounds, such as:
Pyrrolidine: A simpler structure with a five-membered ring, commonly used in organic synthesis and drug discovery.
Pyrrolidin-2-one: A lactam derivative with significant biological activities, including antimicrobial and anticancer properties.
Pyrrolidine-2,5-dione: Known for its use in the synthesis of bioactive molecules and pharmaceuticals.
Conclusion
This compound is a compound with significant potential in various scientific fields, including chemistry, biology, medicine, and industry. Its unique structure and versatile reactivity make it a valuable building block for the synthesis of complex molecules and the development of novel therapeutics. Further research into its properties and applications will likely uncover even more uses for this intriguing compound.
Properties
IUPAC Name |
1-cycloheptylpyrrolidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c12-10-7-8-13(9-10)11-5-3-1-2-4-6-11/h10-11H,1-9,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMUBWSHTPRUSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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